molecular formula C27H19N3O2 B2394829 3-(1H-benzimidazol-2-yl)-6-methoxy-N-naphthalen-1-ylchromen-2-imine CAS No. 328555-92-6

3-(1H-benzimidazol-2-yl)-6-methoxy-N-naphthalen-1-ylchromen-2-imine

Cat. No.: B2394829
CAS No.: 328555-92-6
M. Wt: 417.468
InChI Key: ZSLRJZUHBHBJMM-IKPAITLHSA-N
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Description

3-(1H-Benzimidazol-2-yl)-6-methoxy-N-naphthalen-1-ylchromen-2-imine is a heterocyclic compound featuring a chromen-2-imine backbone substituted with a benzimidazole moiety at the 3-position, a methoxy group at the 6-position, and a naphthalen-1-yl group at the imine nitrogen. Such structural features are common in pharmaceutical and materials chemistry, particularly for applications in catalysis, optoelectronics, or bioactive molecule design .

Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-6-methoxy-N-naphthalen-1-ylchromen-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19N3O2/c1-31-19-13-14-25-18(15-19)16-21(26-28-23-10-4-5-11-24(23)29-26)27(32-25)30-22-12-6-8-17-7-2-3-9-20(17)22/h2-16H,1H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSLRJZUHBHBJMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=NC3=CC=CC4=CC=CC=C43)C(=C2)C5=NC6=CC=CC=C6N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may lead to the formation of amines .

Comparison with Similar Compounds

Structural Analogues with Benzimidazole Moieties

(E)-3-(1-Methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)acrylamide (Compound 6, )

  • Structure : Shares the benzimidazole core but replaces the chromen-imine with an acrylamide linker and a 5-methylisoxazole group.
  • Key Properties :
    • IR: 3200 cm⁻¹ (NHCO), 1685 cm⁻¹ (C=O) .
    • ¹H NMR: δ 3.20 ppm (N-CH₃), δ 6.00 ppm (isoxazole-H), aromatic protons at δ 6.60–7.80 .
    • Application : Likely designed for bioactivity (e.g., kinase inhibition) due to the acrylamide pharmacophore.

2.1.2 2-Methoxy-6-(6-methyl-1H-benzimidazol-2-yl)phenol ()

  • Structure: Benzimidazole linked to a methoxyphenol group.
  • Key Properties: Exhibits N,O-donor sites for metal coordination . Crystallography: Hydrogen bonding (O–H⋯N) stabilizes the crystal lattice, as seen in similar benzimidazole derivatives .
  • Application: Potential ligand for transition-metal complexes in catalysis .

Comparison with Target Compound :

Chromene and Imine Derivatives

2.2.1 6-Chloro-7-cyano-3-[2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (Compound 17, )

  • Structure: Benzodithiazine core with a hydrazino-imine linker and cyano substituent.
  • Key Properties :
    • IR: 2235 cm⁻¹ (C≡N), 1605 cm⁻¹ (C=N), 1330–1160 cm⁻¹ (SO₂) .
    • ¹H NMR: δ 3.69 ppm (N–CH₃), aromatic protons at δ 6.90–7.84 .
  • Application : Sulfonamide-related bioactivity (e.g., antimicrobial).

N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine (Compound 2, )

  • Structure : Benzodithiazine with hydrazine and methyl groups.
  • Key Properties :
    • MP: 271–272°C (dec.), higher than typical benzimidazoles due to sulfone groups .
    • ¹H NMR: δ 5.70 ppm (N–NH₂), δ 7.86–7.92 ppm (aromatic H) .

Comparison with Target Compound :

  • The target compound lacks sulfone/sulfonamide groups, reducing polarity and possibly improving membrane permeability. Its imine group (vs. hydrazine) may offer stronger hydrogen-bond acceptor capacity.
Methoxy-Substituted Aromatic Compounds

6-Methoxy-2-naphthol ()

  • Structure : Simple methoxy-naphthol system.
  • Key Properties: Solubility: Moderate in polar solvents (e.g., ethanol, DMSO) due to phenolic –OH and methoxy groups.
  • Application : Intermediate in synthesis of dyes or pharmaceuticals .

Comparison with Target Compound :

Biological Activity

The compound 3-(1H-benzimidazol-2-yl)-6-methoxy-N-naphthalen-1-ylchromen-2-imine (referred to as Compound A ) is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity of Compound A, supported by relevant studies and data.

Chemical Structure and Properties

Compound A features a complex structure that includes a benzimidazole moiety, a chromene core, and a methoxy group. Its molecular formula is C20H18N4OC_{20}H_{18}N_{4}O, with a molecular weight of approximately 338.39 g/mol. The presence of multiple functional groups contributes to its biological activity.

Antitumor Activity

Recent studies have demonstrated that compounds containing benzimidazole and chromene structures exhibit significant antitumor properties. For instance, a study evaluating various benzimidazole derivatives showed promising results against several cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358) using MTS cytotoxicity assays .

Table 1: Antitumor Activity of Compound A

Cell LineIC50 (µM)Assay Type
A5496.26 ± 0.332D
HCC82720.46 ± 8.633D
NCI-H35816.00 ± 9.383D

The results indicate that Compound A has a lower IC50 value in 2D assays compared to 3D assays, suggesting higher efficacy in simpler models .

The mechanism by which Compound A exerts its antitumor effects may involve intercalation into DNA or RNA structures, as observed with similar compounds in the benzimidazole class. This interaction can disrupt critical cellular processes such as replication and transcription, leading to apoptosis in cancer cells .

Antimicrobial Activity

In addition to its antitumor properties, Compound A has also been evaluated for antimicrobial activity against various pathogens. Studies have employed broth microdilution methods according to CLSI guidelines to assess its efficacy against Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity of Compound A

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 10 µg/mL
Escherichia coli< 15 µg/mL
Saccharomyces cerevisiae< 20 µg/mL

The compound exhibited notable antibacterial activity, particularly against Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Case Studies

A case study involving the synthesis and evaluation of benzimidazole derivatives highlighted the importance of structural modifications in enhancing biological activity. The study found that certain substitutions on the benzimidazole ring significantly improved both antitumor and antimicrobial activities .

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